molecular formula C9H10N2O B14136334 (R)-2-Amino-2-(2-methoxyphenyl)acetonitrile CAS No. 96929-46-3

(R)-2-Amino-2-(2-methoxyphenyl)acetonitrile

Cat. No.: B14136334
CAS No.: 96929-46-3
M. Wt: 162.19 g/mol
InChI Key: JBDLBUGZAALGCY-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-methoxyphenyl)acetonitrile may involve more scalable and efficient processes. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of ®-2-Amino-2-(2-methoxyphenyl)acetonitrile include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from the reactions of ®-2-Amino-2-(2-methoxyphenyl)acetonitrile depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding nitriles or carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

®-2-Amino-2-(2-methoxyphenyl)acetonitrile has several scientific research applications across various fields:

Mechanism of Action

The mechanism by which ®-2-Amino-2-(2-methoxyphenyl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2-methoxyphenyl)acetonitrile is unique due to its chiral nature and the presence of both amino and methoxy functional groups

Properties

CAS No.

96929-46-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,11H2,1H3/t8-/m0/s1

InChI Key

JBDLBUGZAALGCY-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H](C#N)N

Canonical SMILES

COC1=CC=CC=C1C(C#N)N

Origin of Product

United States

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